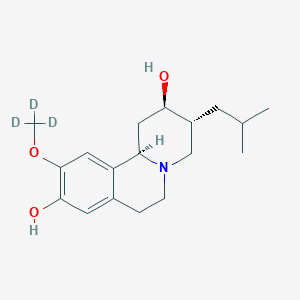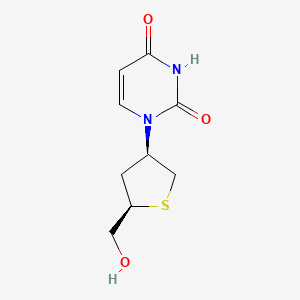
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene is a synthetic organic compound that combines a uracil moiety with a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Uracil Moiety: The uracil group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is added through reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The uracil moiety can undergo reduction reactions to form dihydro-uracil derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Dihydro-uracil derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: Potential use in antiviral or anticancer therapies.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes or host cell machinery involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrofuran: Similar structure but with an oxygen atom instead of sulfur.
2-Hydroxymethyl-4-(1H-thymine-1-yl)-tetrahydrothiophene: Similar structure but with a thymine moiety instead of uracil.
Uniqueness
The presence of the tetrahydrothiophene ring and the uracil moiety makes 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene unique. The sulfur atom in the tetrahydrothiophene ring can impart different chemical properties compared to oxygen-containing analogs, potentially leading to different biological activities.
Properties
CAS No. |
142941-57-9 |
|---|---|
Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
1-[(3R,5R)-5-(hydroxymethyl)thiolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O3S/c12-4-7-3-6(5-15-7)11-2-1-8(13)10-9(11)14/h1-2,6-7,12H,3-5H2,(H,10,13,14)/t6-,7-/m1/s1 |
InChI Key |
RUGQFCFMNXUZQE-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H](CS[C@H]1CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(CSC1CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


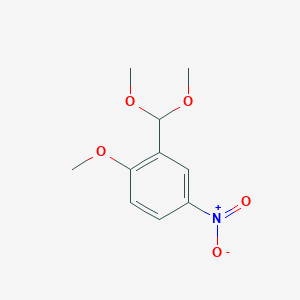


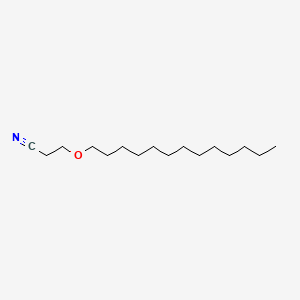
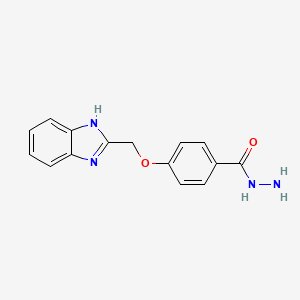
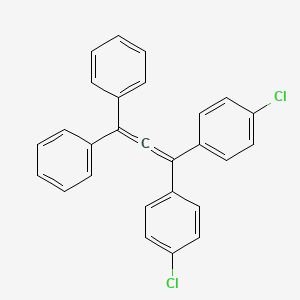
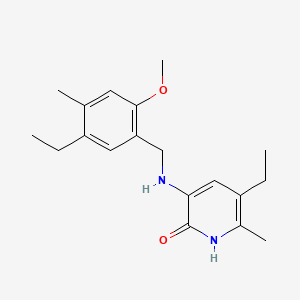
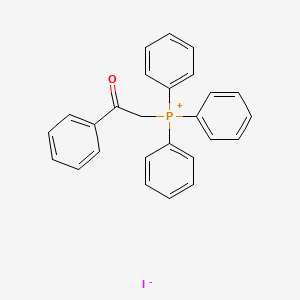
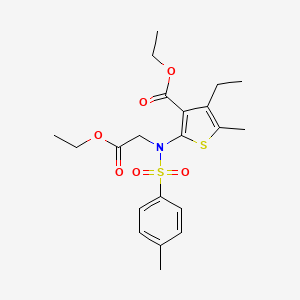
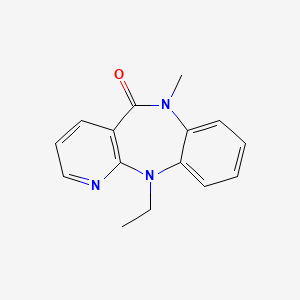
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)


